molecular formula C14H12FNO2 B6374160 4-(3-Acetylaminophenyl)-3-fluorophenol, 95% CAS No. 1261993-37-6

4-(3-Acetylaminophenyl)-3-fluorophenol, 95%

Cat. No. B6374160
CAS RN: 1261993-37-6
M. Wt: 245.25 g/mol
InChI Key: HNSOZZHAGIUKOV-UHFFFAOYSA-N
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Description

4-(3-Acetylaminophenyl)-3-fluorophenol, 95% (4-AAPF), also known as 4-amino-3-fluorophenylacetamide, is a synthetic, fluorinated phenol derivative. It is a white crystalline powder with a molecular weight of 219.2 g/mol and a melting point of 127-128°C. 4-AAPF is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, an important group of hormones involved in inflammation and pain. 4-AAPF has been studied for its potential use in the treatment of inflammatory diseases, such as arthritis, as well as for its potential use in the treatment of cancer.

Mechanism of Action

4-AAPF is a potent inhibitor of COX-2. It works by binding to the active site of the enzyme, blocking the binding of arachidonic acid, which is necessary for the enzyme to produce prostaglandins. By blocking the binding of arachidonic acid, 4-AAPF prevents the enzyme from producing prostaglandins, thus reducing inflammation and pain.
Biochemical and Physiological Effects
4-AAPF has been shown to reduce inflammation and pain in animal models. In addition, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. 4-AAPF has also been shown to reduce the production of other pro-inflammatory molecules, such as nitric oxide and PGE2.

Advantages and Limitations for Lab Experiments

The use of 4-AAPF in laboratory experiments has several advantages. It is a highly potent inhibitor of COX-2, making it an ideal tool for studying the effects of COX-2 inhibition. In addition, it is a relatively stable compound, making it well-suited for use in long-term experiments. However, 4-AAPF is not without its limitations. It has a relatively high melting point, making it difficult to dissolve in aqueous solutions. In addition, it is only soluble in certain organic solvents, such as methanol and dimethyl sulfoxide.

Future Directions

Given its potent inhibitory action against COX-2, 4-AAPF has potential applications in the treatment of inflammatory diseases, such as arthritis, as well as in the treatment of cancer. Further research is needed to evaluate the safety and efficacy of 4-AAPF in humans. In addition, further research is needed to explore the potential use of 4-AAPF in combination with other drugs to enhance its therapeutic effect. Finally, further research is needed to explore the potential use of 4-AAPF as an adjuvant to other therapies, such as radiation and chemotherapy.

Synthesis Methods

4-AAPF can be synthesized through several methods. The most common method for synthesizing 4-AAPF involves the reaction of 3-fluoroaniline and acetic anhydride in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified by recrystallization from a suitable solvent, such as methanol.

Scientific Research Applications

4-AAPF has been studied extensively in scientific research. It has been used to study the mechanism of action of COX-2 inhibitors, as well as to study the biochemical and physiological effects of COX-2 inhibition. 4-AAPF has also been studied in animal models to evaluate its potential use in the treatment of inflammatory diseases, such as arthritis, as well as its potential use in the treatment of cancer.

properties

IUPAC Name

N-[3-(2-fluoro-4-hydroxyphenyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c1-9(17)16-11-4-2-3-10(7-11)13-6-5-12(18)8-14(13)15/h2-8,18H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSOZZHAGIUKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10684355
Record name N-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261993-37-6
Record name N-(2'-Fluoro-4'-hydroxy[1,1'-biphenyl]-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10684355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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